molecular formula C18H13F3N2O B10886955 (2E)-2-cyano-N-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide

(2E)-2-cyano-N-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No.: B10886955
M. Wt: 330.3 g/mol
InChI Key: GXQNPSAXJQBVJS-NTEUORMPSA-N
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Description

(2E)-2-cyano-N-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide is an organic compound characterized by its unique structure, which includes a cyano group, a methylphenyl group, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-N-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide typically involves the reaction of 4-methylbenzonitrile with 3-(trifluoromethyl)benzaldehyde under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-N-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other substituents are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-2-cyano-N-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-N-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved in its mechanism of action can include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-cyano-N-(4-methylphenyl)-3-phenylprop-2-enamide: Lacks the trifluoromethyl group, resulting in different chemical properties.

    (2E)-2-cyano-N-(4-methylphenyl)-3-(4-methoxyphenyl)prop-2-enamide: Contains a methoxy group instead of a trifluoromethyl group, affecting its reactivity and applications.

Uniqueness

The presence of the trifluoromethyl group in (2E)-2-cyano-N-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity. These characteristics make it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H13F3N2O

Molecular Weight

330.3 g/mol

IUPAC Name

(E)-2-cyano-N-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide

InChI

InChI=1S/C18H13F3N2O/c1-12-5-7-16(8-6-12)23-17(24)14(11-22)9-13-3-2-4-15(10-13)18(19,20)21/h2-10H,1H3,(H,23,24)/b14-9+

InChI Key

GXQNPSAXJQBVJS-NTEUORMPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC(=CC=C2)C(F)(F)F)/C#N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=CC=C2)C(F)(F)F)C#N

Origin of Product

United States

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